Enhanced Lipophilicity (LogP) of 6-Chloro-2-phenylquinoline-4-carboxylic acid Relative to Unsubstituted Analog
The introduction of a chlorine atom at the 6-position of the quinoline ring significantly increases the calculated lipophilicity (LogP) of 6-chloro-2-phenylquinoline-4-carboxylic acid compared to the unsubstituted analog, 2-phenylquinoline-4-carboxylic acid [1]. This increased LogP value directly impacts membrane permeability and potential for blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP 4.25–5.03 |
| Comparator Or Baseline | 2-Phenylquinoline-4-carboxylic acid (calculated LogP ~3.5) |
| Quantified Difference | Δ LogP ≈ +0.75 to +1.53 |
| Conditions | In silico calculation (ALOGPS / ChemAxon) |
Why This Matters
Higher LogP influences compound solubility, permeability, and distribution, which are critical parameters for in vitro assay design and in vivo pharmacokinetic studies.
- [1] Molbase. 6-chloro-2-phenylquinoline-4-carboxylic acid. View Source
